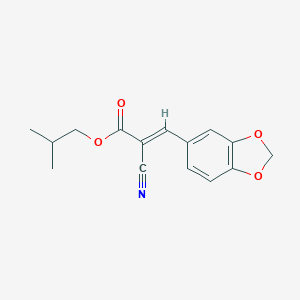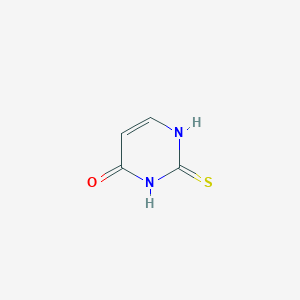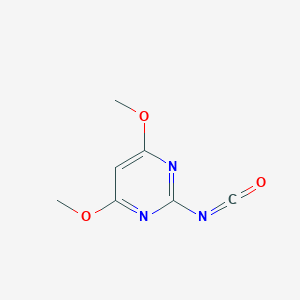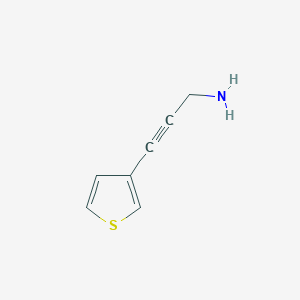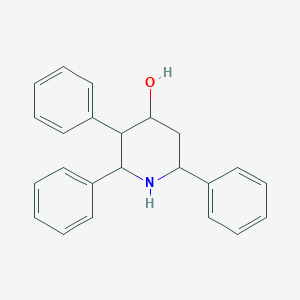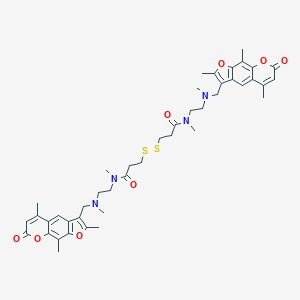
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a psoralen derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) involves the formation of covalent bonds between the compound and DNA or proteins. The compound contains two sulfur atoms, which can form covalent bonds with thymine residues in DNA or with amino acid residues in proteins. This covalent crosslinking can then be used to study the interactions between DNA and proteins or to induce DNA damage for the study of DNA repair mechanisms.
Biochemische Und Physiologische Effekte
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell death or DNA repair mechanisms. Additionally, it has been shown to crosslink proteins to DNA, allowing for the identification of protein binding sites. It has also been shown to have anti-tumor effects, making it a potential tool for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) is its ability to induce DNA crosslinking, which can be used to study DNA repair mechanisms. Additionally, its ability to crosslink proteins to DNA makes it a useful tool for the study of protein-DNA interactions. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) in scientific research. One potential direction is the study of its anti-tumor effects, which could lead to the development of new cancer treatments. Additionally, it could be used in the study of DNA repair mechanisms in various organisms, including humans. Finally, it could be used in the study of protein-DNA interactions in a variety of systems, including the identification of protein binding sites in complex biological systems.
Synthesemethoden
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) can be synthesized through a series of chemical reactions. The first step involves the synthesis of 2,5,9-trimethylpsoralen, which is then reacted with ethylmethylamine and formaldehyde to produce the intermediate compound, ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen. This compound is then reacted with sulfur to produce the final product, dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen).
Wissenschaftliche Forschungsanwendungen
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) has been used in a variety of scientific research applications. One of its primary uses is in the study of DNA repair mechanisms. It has been shown to be an effective tool for inducing DNA crosslinking, which can be used to study the mechanisms of DNA repair. Additionally, it has been used in the study of protein-DNA interactions, as it can crosslink proteins to DNA, allowing for the identification of protein binding sites.
Eigenschaften
CAS-Nummer |
112250-61-0 |
|---|---|
Produktname |
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) |
Molekularformel |
C44H54N4O8S2 |
Molekulargewicht |
831.1 g/mol |
IUPAC-Name |
N-methyl-3-[[3-[methyl-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethyl]amino]-3-oxopropyl]disulfanyl]-N-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethyl]propanamide |
InChI |
InChI=1S/C44H54N4O8S2/c1-25-19-39(51)55-41-27(3)43-33(21-31(25)41)35(29(5)53-43)23-45(7)13-15-47(9)37(49)11-17-57-58-18-12-38(50)48(10)16-14-46(8)24-36-30(6)54-44-28(4)42-32(22-34(36)44)26(2)20-40(52)56-42/h19-22H,11-18,23-24H2,1-10H3 |
InChI-Schlüssel |
IOTZAFHOGRWAKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN(C)CCN(C)C(=O)CCSSCCC(=O)N(C)CCN(C)CC4=C(OC5=C4C=C6C(=CC(=O)OC6=C5C)C)C)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN(C)CCN(C)C(=O)CCSSCCC(=O)N(C)CCN(C)CC4=C(OC5=C4C=C6C(=CC(=O)OC6=C5C)C)C)C |
Andere CAS-Nummern |
112250-61-0 |
Synonyme |
DBP-psoralen dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




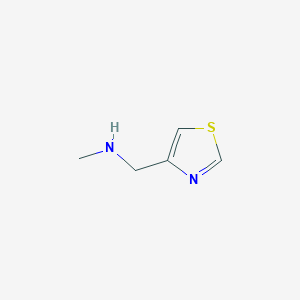
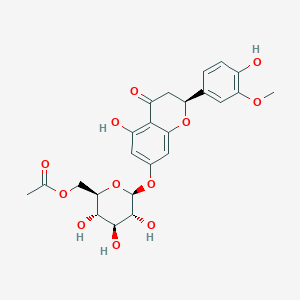
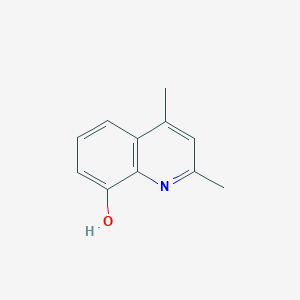

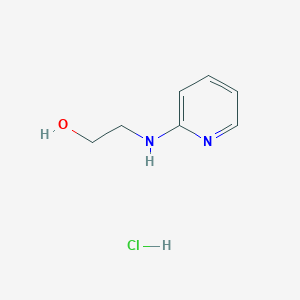
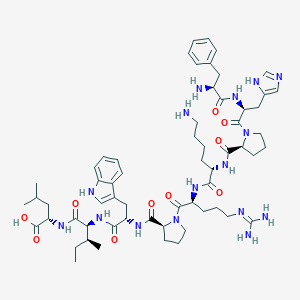
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
